![molecular formula C13H32NO3PSi2 B13816606 Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is a chemical compound known for its unique structure and properties. It is often used in research and industrial applications due to its reactivity and potential for various chemical transformations. This compound is characterized by the presence of a phosphonic acid group and a bis(trimethylsilyl)ester group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with a suitable amine and trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as distillation and chromatography, to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols, amines, and thiols.
Major Products Formed
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
[1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with various molecular targets and pathways. The compound’s phosphonic acid group can form strong bonds with metal ions and other electrophilic species, making it a useful ligand in coordination chemistry. Additionally, the silyl groups can undergo hydrolysis to release reactive intermediates that participate in further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)propyl]phosphonic acid bis(trimethylsilyl)ester
- [1-(Isopropylideneamino)butyl]phosphonic acid bis(tert-butyldimethylsilyl)ester
Uniqueness
Compared to similar compounds, [1-(Isopropylideneamino)butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability
Propiedades
Fórmula molecular |
C13H32NO3PSi2 |
|---|---|
Peso molecular |
337.54 g/mol |
Nombre IUPAC |
N-[1-bis(trimethylsilyloxy)phosphorylbutyl]propan-2-imine |
InChI |
InChI=1S/C13H32NO3PSi2/c1-10-11-13(14-12(2)3)18(15,16-19(4,5)6)17-20(7,8)9/h13H,10-11H2,1-9H3 |
Clave InChI |
PGZADGCNXHLXAG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(N=C(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


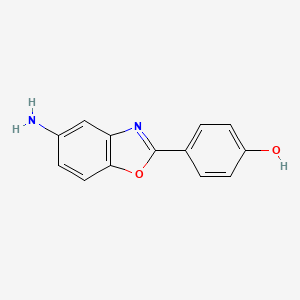
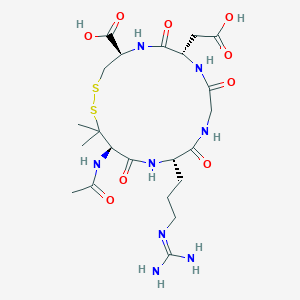

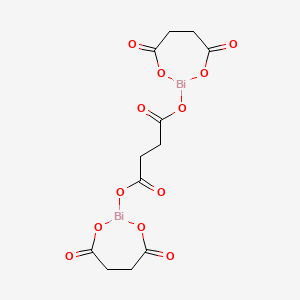
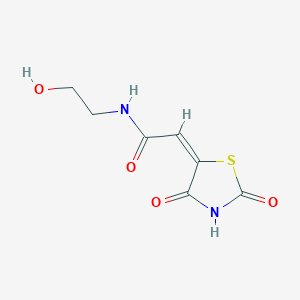

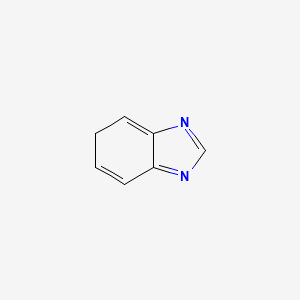
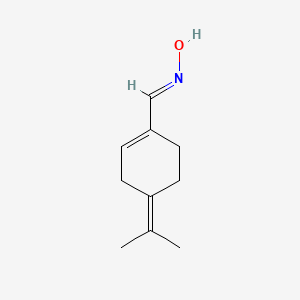
![Adenosine,[8-14C]](/img/structure/B13816584.png)
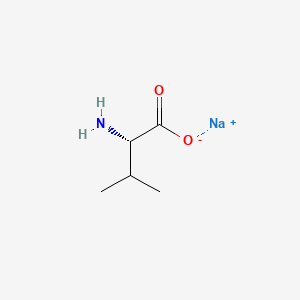
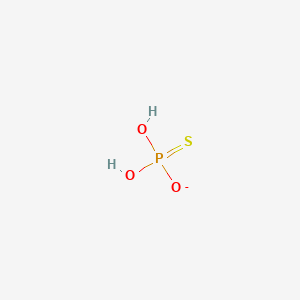
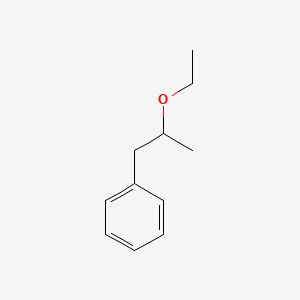
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)
